3,5,6-Trichloro-N-methylpyridazin-4-amine 3,5,6-Trichloro-N-methylpyridazin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612045
InChI: InChI=1S/C5H4Cl3N3/c1-9-3-2(6)4(7)10-11-5(3)8/h1H3,(H,9,10)
SMILES: CNC1=C(C(=NN=C1Cl)Cl)Cl
Molecular Formula: C5H4Cl3N3
Molecular Weight: 212.46 g/mol

3,5,6-Trichloro-N-methylpyridazin-4-amine

CAS No.:

Cat. No.: VC13612045

Molecular Formula: C5H4Cl3N3

Molecular Weight: 212.46 g/mol

* For research use only. Not for human or veterinary use.

3,5,6-Trichloro-N-methylpyridazin-4-amine -

Specification

Molecular Formula C5H4Cl3N3
Molecular Weight 212.46 g/mol
IUPAC Name 3,5,6-trichloro-N-methylpyridazin-4-amine
Standard InChI InChI=1S/C5H4Cl3N3/c1-9-3-2(6)4(7)10-11-5(3)8/h1H3,(H,9,10)
Standard InChI Key ZTUBBUZYSCOSBP-UHFFFAOYSA-N
SMILES CNC1=C(C(=NN=C1Cl)Cl)Cl
Canonical SMILES CNC1=C(C(=NN=C1Cl)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

The molecular formula of 3,5,6-trichloro-N-methylpyridazin-4-amine is C₅H₄Cl₃N₃, with a molecular weight of 236.47 g/mol. The compound’s structure (Figure 1) is characterized by:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

  • Three chlorine substituents at positions 3, 5, and 6, which enhance electrophilicity.

  • A methylamino group (-NHCH₃) at position 4, contributing to nucleophilic substitution reactivity .

Figure 1: Structure of 3,5,6-trichloro-N-methylpyridazin-4-amine.

Physicochemical Properties

Limited experimental data are available, but key properties inferred from analogous pyridazine derivatives include:

  • Solubility: Low solubility in water due to hydrophobicity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under standard storage conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

The synthesis typically involves sequential halogenation and amination of pyridazine precursors. A plausible route includes:

  • Chlorination: Tetrachloropyridazine (C₄Cl₄N₂) is reacted with methylamine (CH₃NH₂) in a polar solvent (e.g., DCM) under controlled conditions.

  • Selective Substitution: The methylamino group replaces one chlorine atom at position 4 due to the activating effect of adjacent nitrogen atoms .

Example Reaction:

C4Cl4N2+CH3NH2C5H4Cl3N3+HCl\text{C}_4\text{Cl}_4\text{N}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_5\text{H}_4\text{Cl}_3\text{N}_3 + \text{HCl}

Alternative Methods

  • Metallation-Coupling: Lithiation of pyridazine followed by quenching with methylamine and subsequent chlorination .

  • Ring-Functionalization: Reactions with dinucleophiles (e.g., hydrazines) to form fused heterocycles, though this is less common .

Applications and Research Significance

Pharmaceutical Intermediate

The compound’s scaffold is used to synthesize bioactive molecules, including:

  • Antimicrobial Agents: Pyridazine derivatives exhibit activity against bacterial and fungal pathogens .

  • Central Nervous System (CNS) Drugs: Structural analogs have been explored as GABA receptor modulators .

Agrochemical Development

3,5,6-Trichloro-N-methylpyridazin-4-amine serves as a precursor in herbicides and insecticides. Its chlorine-rich structure enhances binding to pest-specific enzymes .

Materials Science

The compound’s electron-deficient aromatic system makes it suitable for:

  • Liquid Crystals: As a core structure in LCD components .

  • Coordination Chemistry: Ligand design for transition-metal complexes .

SupplierPurityPackagingPrice (USD)
AK Scientific95%1 g$104.43
BIOFOUNT97%5 g$206.43

Future Directions

Research opportunities include:

  • Green Synthesis: Developing catalytic methods to reduce chlorine waste.

  • Biological Screening: Evaluating its efficacy in drug discovery pipelines.

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